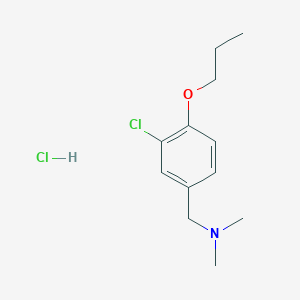
(3-chloro-4-propoxybenzyl)dimethylamine hydrochloride
Overview
Description
(3-chloro-4-propoxybenzyl)dimethylamine hydrochloride, also known as Cetamolol, is a beta-adrenergic blocker used in the treatment of hypertension and angina pectoris. This compound has been studied extensively for its potential therapeutic applications, as well as its mechanism of action and biochemical effects.
Mechanism of Action
(3-chloro-4-propoxybenzyl)dimethylamine hydrochloride works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the heart rate and blood pressure. This mechanism of action is similar to other beta-blockers, such as propranolol and atenolol.
Biochemical and Physiological Effects:
(3-chloro-4-propoxybenzyl)dimethylamine hydrochloride has been shown to have a number of biochemical and physiological effects, including the reduction of heart rate and blood pressure, as well as the inhibition of renin secretion from the kidneys. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (3-chloro-4-propoxybenzyl)dimethylamine hydrochloride in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is its relatively low potency compared to other beta-blockers, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for research on (3-chloro-4-propoxybenzyl)dimethylamine hydrochloride, including its potential use in the treatment of glaucoma and other ocular disorders. Additionally, further studies may be conducted to investigate its antioxidant properties and potential therapeutic applications in the treatment of cardiovascular diseases. Finally, research may be conducted to develop more potent derivatives of (3-chloro-4-propoxybenzyl)dimethylamine hydrochloride with improved pharmacological properties.
Scientific Research Applications
(3-chloro-4-propoxybenzyl)dimethylamine hydrochloride has been studied for its potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and angina pectoris. It has also been investigated for its potential use in the treatment of glaucoma and other ocular disorders.
properties
IUPAC Name |
1-(3-chloro-4-propoxyphenyl)-N,N-dimethylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-4-7-15-12-6-5-10(8-11(12)13)9-14(2)3;/h5-6,8H,4,7,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVANTITLGCPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CN(C)C)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-bis[2-(2-pyridinyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4228339.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4228347.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4228354.png)
![3-chloro-N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4228358.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide](/img/structure/B4228359.png)
![3-phenyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B4228379.png)
![1-(4-chlorophenyl)-3-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2,5-pyrrolidinedione](/img/structure/B4228391.png)
![ethyl 4-[(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4228394.png)
![5-allyl-4-(3-bromophenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4228402.png)

![9-(1,3-benzodioxol-5-yl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4228432.png)

